5-Nitro-2-(piperidin-1-yl)benzonitrile
Overview
Description
5-Nitro-2-(piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H13N3O2. It is characterized by the presence of a nitro group and a piperidinyl group attached to a benzonitrile core. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(piperidin-1-yl)benzonitrile typically involves the nitration of 2-(piperidin-1-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality for commercial use.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 5-Amino-2-(piperidin-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(piperidin-1-yl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(piperidin-1-yl)benzonitrile largely depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The piperidinyl group may enhance the compound’s binding affinity to specific molecular targets, influencing its overall biological activity.
Comparison with Similar Compounds
2-(Piperidin-1-yl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-(morpholin-4-yl)benzonitrile: Contains a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.
Uniqueness: 5-Nitro-2-(piperidin-1-yl)benzonitrile is unique due to the combination of the nitro and piperidinyl groups, which confer distinct reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-nitro-2-piperidin-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQKJSKHZCXGLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406582 | |
Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32188-75-3 | |
Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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